molecular formula C12H22O B144634 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol CAS No. 129917-19-7

1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol

Cat. No.: B144634
CAS No.: 129917-19-7
M. Wt: 182.3 g/mol
InChI Key: UGPXEOVZLBCIEN-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol is a bicyclic secondary alcohol featuring a norbornane (bicyclo[2.2.1]heptane) scaffold fused to a pentanol chain. The norbornane system confers rigidity and steric bulk, which significantly influence the compound’s physicochemical properties and reactivity. This compound’s structural uniqueness lies in its combination of a hydrophobic bicyclic framework with a polar alcohol group, making it relevant in organic synthesis and pharmaceutical research.

Properties

CAS No.

129917-19-7

Molecular Formula

C12H22O

Molecular Weight

182.3 g/mol

IUPAC Name

1-(1-bicyclo[2.2.1]heptanyl)pentan-2-ol

InChI

InChI=1S/C12H22O/c1-2-3-11(13)9-12-6-4-10(8-12)5-7-12/h10-11,13H,2-9H2,1H3

InChI Key

UGPXEOVZLBCIEN-UHFFFAOYSA-N

SMILES

CCCC(CC12CCC(C1)CC2)O

Canonical SMILES

CCCC(CC12CCC(C1)CC2)O

Synonyms

1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol with structurally related bicyclic alcohols and alkanols:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
This compound C₁₂H₂₀O ~186.29 N/A Secondary alcohol; rigid bicyclic core with a flexible pentanol chain.
BICYCLO[2.2.1]HEPTAN-2-OL C₇H₁₂O 112.17 1632-68-4 Simple bicyclic secondary alcohol; lacks alkyl chain flexibility .
1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol C₁₁H₂₁NO 183.29 1339469-49-6 Tertiary alcohol with amino-substituted bicyclo[2.2.1]heptane .
3-(Butylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol C₁₃H₂₅NO 211.34 N/A Amino-alcohol derivative with methyl and butyl substituents .
2-Methyl-1-pentanol C₆H₁₄O 102.17 105-30-6 Linear primary alcohol; highly flammable and irritant .
Key Observations:

Rigidity vs.

Steric Effects: Bulkier derivatives (e.g., 3-(butylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) exhibit increased steric hindrance, which may limit reactivity in nucleophilic substitutions compared to simpler bicyclic alcohols .

Physicochemical Properties

  • Solubility: The norbornane system’s hydrophobicity likely reduces water solubility compared to linear alcohols. For example, BICYCLO[2.2.1]HEPTAN-2-OL (112.17 g/mol) is less polar than 2-methyl-1-pentanol, and the addition of a pentanol chain may partially offset this via increased van der Waals interactions .
  • Thermal Stability : Rigid bicyclic systems generally exhibit higher melting points than flexible analogs. For instance, bicyclo[2.2.1]heptane-2,5-diol (5888-36-8) has a higher melting point due to hydrogen bonding and structural rigidity .

Preparation Methods

Diels-Alder Reaction of Cyclopentadiene and Ethylene

The classical approach involves a [4+2] cycloaddition between cyclopentadiene and ethylene to form norbornene, followed by hydrogenation. Cyclopentadiene, often generated in situ via thermal cracking of dicyclopentadiene, reacts with ethylene under mild conditions (25–100°C, 1–5 atm) to yield norbornene. Subsequent hydrogenation over palladium or nickel catalysts (e.g., Pd/C, Raney Ni) at 50–100°C and 10–30 bar H₂ saturates the double bond, producing norbornane.

Key Reaction Parameters

ParameterConditionsYield (%)Reference
Temperature25–100°C85–92
Hydrogenation CatalystPd/C (5 wt%)90–95
Pressure10–30 bar H₂90

Alternative Route via 2-Butene and Cyclopentadiene

A patent-pending method employs 2-butene and cyclopentadiene in a Diels-Alder reaction to synthesize 5,6-dimethylbicyclo[2.2.1]hept-2-ene, which undergoes acid-catalyzed isomerization (20–400°C) to yield substituted norbornane derivatives. This route offers scalability and cost efficiency, as 2-butene is inexpensive and readily available.

Functionalization of Norbornane at the 1-Position

Introducing the pentanol chain at the bridgehead carbon (C1) requires precise regioselective modifications.

Friedel-Crafts Alkylation

Norbornane reacts with acetyl chloride in the presence of AlCl₃ to form 1-acetylnorbornane, which is subsequently reduced to 1-(norbornan-1-yl)ethanol. Chain elongation via Wittig reaction with propyltriphenylphosphonium bromide extends the carbon backbone, yielding 1-(norbornan-1-yl)-2-penten-1-ol. Catalytic hydrogenation (Pd/BaSO₄, 50°C) saturates the double bond, producing the target alcohol.

Reaction Sequence

  • Acetylation :
    Norbornane+CH₃COClAlCl₃1-Acetylnorbornane\text{Norbornane} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{1-Acetylnorbornane}

  • Reduction :
    1-AcetylnorbornaneLiAlH₄1-(Norbornan-1-yl)ethanol\text{1-Acetylnorbornane} \xrightarrow{\text{LiAlH₄}} \text{1-(Norbornan-1-yl)ethanol}

  • Wittig Elongation :
    1-(Norbornan-1-yl)ethanol+Ph₃P=CHCH₂CH₃1-(Norbornan-1-yl)-2-penten-1-ol\text{1-(Norbornan-1-yl)ethanol} + \text{Ph₃P=CHCH₂CH₃} \rightarrow \text{1-(Norbornan-1-yl)-2-penten-1-ol}

  • Hydrogenation :
    1-(Norbornan-1-yl)-2-penten-1-olH₂, Pd/BaSO₄1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol\text{1-(Norbornan-1-yl)-2-penten-1-ol} \xrightarrow{\text{H₂, Pd/BaSO₄}} \text{this compound}

Grignard Addition to Norbornan-1-yl Ketones

1-Norbornanecarboxylic acid is converted to its acid chloride (SOCl₂, reflux), which reacts with ethylmagnesium bromide to form 1-(norbornan-1-yl)propan-1-one. A second Grignard addition with propylmagnesium bromide introduces the pentanol chain, followed by borohydride reduction (NaBH₄, MeOH) to yield the alcohol.

Optimization Challenges

  • Steric Hindrance : The bridgehead position impedes nucleophilic attack, necessitating prolonged reaction times (24–48 hr).

  • Temperature Control : Exothermic Grignard additions require cooling (–10°C to 0°C) to avoid side reactions.

Direct Hydroxyalkylation Strategies

Epoxide Ring-Opening

Norbornene derivatives (e.g., 1-vinylnorbornane) undergo epoxidation (mCPBA, CH₂Cl₂) to form 1,2-epoxynorbornane. Ring-opening with a pentyl Grignard reagent (C₅H₁₁MgBr) in THF at –78°C installs the pentanol chain with regiospecific hydroxyl placement. Subsequent hydrogenation (H₂, Pd/C) saturates residual unsaturation.

Mechanistic Insight
The epoxide’s strained geometry facilitates nucleophilic attack at the less substituted carbon, ensuring the hydroxyl group occupies the secondary position.

Hydroboration-Oxidation

1-Allylnorbornane, synthesized via allylation of norbornane (NaNH₂, allyl bromide), undergoes hydroboration (BH₃·THF) followed by oxidative workup (H₂O₂, NaOH) to yield 1-(norbornan-1-yl)-2-pentanol. This method offers excellent stereocontrol, with anti-Markovnikov addition dictating hydroxyl placement.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost EfficiencyReference
Friedel-Crafts Alkylation65–75ModerateHigh
Grignard Addition70–80LowModerate
Epoxide Ring-Opening80–85HighLow
Hydroboration-Oxidation75–82ModerateModerate

Industrial-Scale Production Considerations

The patent-derived Diels-Alder/isomerization route (Result) is favored for large-scale synthesis due to its use of low-cost feedstocks (2-butene, cyclopentadiene) and minimal purification steps. Continuous-flow reactors enhance efficiency, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹ at 250°C .

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